5-Fluoroimidazo[1,2-A]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroimidazo[1,2-A]pyridin-2-amine typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions. The reaction can be optimized using different solvents and heating conditions, such as thermal or microwave heating. For instance, using water as a solvent under microwave irradiation can yield 2-phenylimidazo[1,2-A]pyridine in high yields .
Industrial Production Methods
Industrial production methods for this compound often involve solvent- and catalyst-free synthesis techniques. These methods are environmentally friendly and efficient, providing high yields of the desired product. The use of microwave-assisted organic reactions has gained popularity due to its simplicity, greater selectivity, and rapid synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoroimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Metal-free oxidizing agents.
Reducing agents: Standard reducing agents like sodium borohydride.
Substituting agents: Nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Fluoroimidazo[1,2-A]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluoroimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular pathways, influencing the function of enzymes, receptors, and other proteins. This modulation leads to its diverse biological activities, including antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Fluoroimidazo[1,2-A]pyridin-2-amine include:
Imidazo[1,2-A]pyridine: A parent compound with a wide range of biological activities.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its pharmacological potential.
3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-A]pyridin-8-amine: Another derivative with significant biological properties.
Uniqueness
The presence of a fluorine atom in this compound enhances its chemical stability and biological activity, making it unique compared to other similar compounds. This fluorine substitution can lead to improved pharmacokinetic properties and increased potency in various applications .
Eigenschaften
Molekularformel |
C7H6FN3 |
---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
5-fluoroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2 |
InChI-Schlüssel |
ZNKWWFORSPUZJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C(=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.